8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with a complex structure. It belongs to the class of imidazo[1,2-a]pyrazines, which serve as versatile scaffolds in organic synthesis and drug development . This compound exhibits intriguing properties due to its unique substitution pattern.
Synthesis Analysis
The synthetic methods for this compound involve intricate steps. Researchers have explored various routes to access it, including functionalization of imidazo[1,2-a]pyrazine precursors. These methods often rely on the judicious choice of reagents, catalysts, and reaction conditions. Detailed studies on the synthetic pathways are essential for efficient production .
Molecular Structure Analysis
The molecular formula of 8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is C~10~H~7~F~3~N~2~O~2~ . Its structure consists of an imidazo[1,2-a]pyridine core with fluorine substitutions at specific positions. The trifluoromethyl and difluoromethyl groups contribute to its unique properties .
Chemical Reactions Analysis
One notable reaction involves the ligand-free Pd-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides. This protocol has been developed and yields compounds with potential antibacterial activity .
properties
IUPAC Name |
8-(difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5N2O2/c11-7(12)4-1-2-6(10(13,14)15)17-5(9(18)19)3-16-8(4)17/h1-3,7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQFOQSVHEMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
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